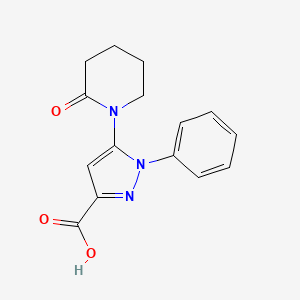
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to construct the pyrazole ring and introduce the carboxylic acid group . The reaction conditions often include the use of oxidizing agents such as sodium chlorite and mild reaction temperatures to ensure high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized processes to enhance efficiency and scalability. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the piperidine ring, pyrazole ring, and carboxylic acid group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sodium chlorite, reducing agents such as anhydrous ferric chloride, and various catalysts to promote specific transformations . The reaction conditions are typically mild, with controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield lactam derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacological agent due to its ability to interact with biological targets . It has shown promise in the development of anticoagulant drugs, such as apixaban, which is a direct inhibitor of factor Xa . Additionally, this compound is used in the synthesis of various piperidine derivatives, which have applications in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of apixaban, the compound inhibits the activity of factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, making it useful in the treatment and prevention of thromboembolic diseases . The molecular pathways involved include the binding of the compound to the active site of factor Xa, thereby blocking its enzymatic activity .
Comparison with Similar Compounds
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid can be compared with other similar compounds, such as piperidine derivatives and pyrazole-based molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activities . For example, piperidine derivatives are widely used in the pharmaceutical industry for their diverse pharmacological properties .
List of Similar Compounds:- Piperidine derivatives
- Pyrazole-based molecules
- Apixaban (a related anticoagulant drug)
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
5-(2-oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H15N3O3/c19-14-8-4-5-9-17(14)13-10-12(15(20)21)16-18(13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,20,21) |
InChI Key |
OHFTVQKSDPRKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















